![molecular formula C24H19F2NO5 B2977316 4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid CAS No. 2470438-92-5](/img/structure/B2977316.png)
4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of benzoic acid with a complex structure. It has a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis . The Fmoc group is attached to an amino group, which is further connected to a difluoroethoxy group and a benzoic acid group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The Fmoc group contributes a large, aromatic component to the molecule, while the difluoroethoxy group introduces elements of polarity . The benzoic acid group also contributes to the molecule’s acidity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its various functional groups. For example, the presence of the Fmoc group would likely make the compound relatively non-polar and insoluble in water . The difluoroethoxy group and the benzoic acid group would contribute to the compound’s polarity and could potentially enhance its solubility in polar solvents .Scientific Research Applications
Fluorescence Probes for Reactive Oxygen Species Detection
The development of novel fluorescence probes capable of detecting reactive oxygen species (ROS) with high specificity is crucial for understanding ROS roles in biological systems. One study designed and synthesized fluorescence probes to selectively detect highly reactive oxygen species (hROS) such as hydroxyl radicals and reactive intermediates of peroxidase, showcasing the potential of fluoren-9-ylmethoxycarbonyl-based compounds in biological and chemical applications (Setsukinai et al., 2003).
Protecting Groups in Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is used for the protection of hydroxy-groups in organic synthesis. Its application in synthesizing complex molecules, such as oligonucleotides, is notable for its ease of removal while maintaining the integrity of other sensitive functional groups (Gioeli & Chattopadhyaya, 1982).
Inhibitors of Cell Adhesion Processes
Compounds containing fluoren-9-ylalkanoic and alkylbenzoic acids have been prepared as analogues of anti-inflammatory agents, demonstrating potent inhibition of neutrophil recruitment. This underscores the fluoren-9-ylmethoxycarbonyl derivatives' potential in developing new anti-inflammatory medications (Hamilton et al., 1995).
Liquid Crystalline Behavior and Applications
Research into liquid crystalline behavior of fluorenylalkanoic and benzoic acid derivatives reveals their potential in creating advanced materials with specific optical properties. The study of these compounds highlights their utility in designing materials with tailored photophysical characteristics for electronic and display applications (Lose et al., 1998).
Novel Nonlipid LPA2 Receptor Agonists
The identification of nonlipid compounds specific for the LPA2 receptor subtype opens up new avenues for therapeutic intervention in preventing programmed cell death associated with degenerative and inflammatory diseases. This illustrates the application of fluoren-9-ylmethoxycarbonyl derivatives in medicinal chemistry and drug design (Kiss et al., 2012).
Future Directions
properties
IUPAC Name |
4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO5/c25-24(26,32-16-11-9-15(10-12-16)22(28)29)14-27-23(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-14H2,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQAQMXRJWQNFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(OC4=CC=C(C=C4)C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

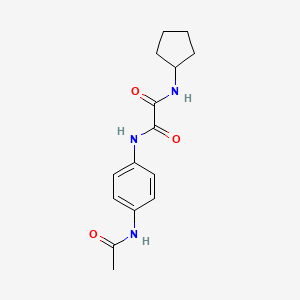
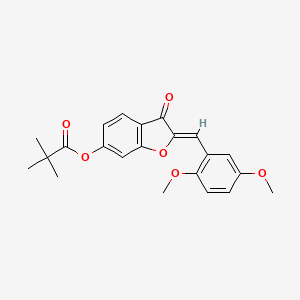
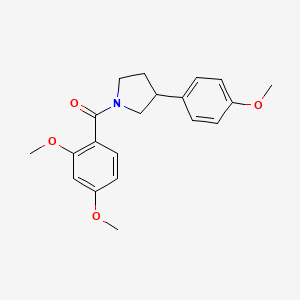
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B2977236.png)
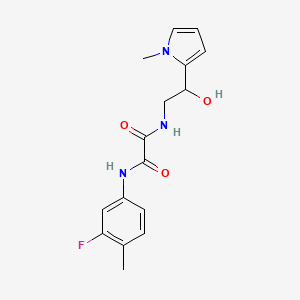
![[5-(2-Methoxy-5-nitrophenyl)-2-furyl]methanol](/img/structure/B2977239.png)

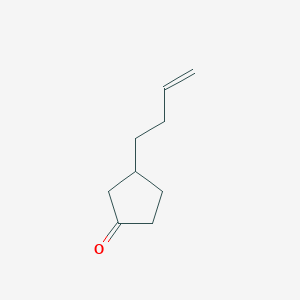
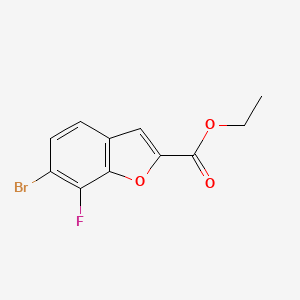
![(3-methyl-6,7-dihydro-5H-spiro[benzofuran-4,2'-[1,3]dithiolan]-2-yl)(morpholino)methanone](/img/structure/B2977247.png)
![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]ethanesulfonamide](/img/structure/B2977248.png)
![2-[3-(3-methylbutoxy)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2977251.png)
![N-[(2-Fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine;hydrochloride](/img/structure/B2977252.png)
![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2977255.png)